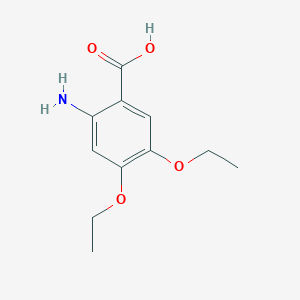

2-Amino-4,5-diethoxybenzoic acid

描述

2-Amino-4,5-diethoxybenzoic acid is an organic compound with the molecular formula C11H15NO4 It is a derivative of benzoic acid, featuring amino and ethoxy functional groups

属性

IUPAC Name |

2-amino-4,5-diethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEWHLXSXBEBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)O)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406268 | |

| Record name | 2-amino-4,5-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-72-2 | |

| Record name | 2-amino-4,5-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration of 4,5-Diethoxybenzoic Acid

- Objective: Introduce a nitro group (-NO2) at the 2-position of the aromatic ring.

- Typical conditions: Controlled nitration using nitric acid or a nitrating mixture under mild temperature to avoid over-nitration or degradation.

- Outcome: Formation of 2-nitro-4,5-diethoxybenzoic acid as the key intermediate.

Reduction of Nitro Group to Amino Group

- Objective: Convert the nitro group to an amino group (-NH2).

- Common reducing agents:

- Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

- Sodium borohydride (NaBH4) under specific conditions.

- Reaction conditions: Typically performed in aqueous or alcoholic solvents at 40–60°C under atmospheric or slightly elevated hydrogen pressure.

- Outcome: Formation of this compound or its ester precursor.

Hydrolysis (if ester precursor used)

- Objective: Convert ester groups to carboxylic acid.

- Typical reagents: Potassium hydroxide (KOH) in aqueous medium.

- Conditions: Heating to 60–80°C until complete hydrolysis.

- Outcome: Final compound this compound.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | HNO3 / H2SO4 (nitrating mixture) | 0–10 | Atmospheric | Acidic medium | 70–85 | Controlled low temperature to avoid poly-nitration; reaction time critical |

| Reduction | H2 gas, 10% Pd/C catalyst | 40–60 | 1–3 | Water or ethanol | 80–90 | Pd/C catalyst preferred for clean reduction; avoid over-reduction or catalyst poisoning |

| Hydrolysis (if ester) | KOH aqueous solution | 60–80 | Atmospheric | Water | 85–95 | Stirring and pH control important; neutralization with acetic acid post-reaction |

Industrial Production Considerations

Industrial synthesis mirrors laboratory routes but emphasizes:

- Continuous flow reactors for better heat and mass transfer.

- Automated control of temperature, pH, and gas flow to optimize yield and purity.

- Green chemistry approaches to minimize hazardous waste and solvent use.

- Catalyst recycling to reduce costs and environmental impact.

Alternative Synthetic Strategies

While the nitration-reduction-hydrolysis sequence is standard, alternative approaches have been explored:

- Halogenation followed by nucleophilic substitution: Halogenated 4,5-diethoxybenzoic acid derivatives undergo amination with ammonia or amines under controlled temperature (60–80°C) using Pd/C or copper catalysts, yielding the amino derivative.

- Direct amination via metal-catalyzed C–N coupling: Transition metal-catalyzed amination (e.g., Buchwald-Hartwig amination) can be employed on halogenated precursors to introduce the amino group selectively.

These methods may offer advantages in regioselectivity or functional group tolerance but require careful optimization.

Analytical and Purification Techniques

- Purification: Recrystallization from ethanol/water mixtures is standard to achieve purity >95%.

- Characterization:

- NMR (¹H and ¹³C): Aromatic protons δ 6.8–7.2 ppm; ethoxy methyl δ ~1.4 ppm.

- FT-IR: C=O stretch at 1680 cm⁻¹; NH stretch at 3350 cm⁻¹.

- HPLC: C18 column with UV detection at 254 nm for purity assessment.

- Elemental analysis: Confirms C, H, N content within ±0.3% of theoretical values.

Research Findings and Challenges

- Yield optimization: Temperature control during amination and choice of catalyst critical for high yield and minimal side products.

- Side reactions: Over-alkylation or oxidation of amino groups can occur; use of protecting groups (e.g., Boc) and inert atmosphere recommended.

- Steric effects: Ethoxy groups at 4 and 5 positions create steric hindrance influencing regioselectivity in further derivatization.

- Polymorphism: Different crystalline forms affect melting points and spectral data; cross-validation with DSC and X-ray crystallography advised.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Nitration → Reduction → Hydrolysis | 4,5-Diethoxybenzoic acid | Nitration, Pd/C reduction, hydrolysis | High yield, well-established | Requires careful control of nitration |

| Halogenation → Nucleophilic Substitution | Halogenated 4,5-diethoxybenzoic acid | Halogenation, amination with NH3 | Potential regioselectivity | More complex catalyst systems |

| Direct Metal-Catalyzed Amination | Halogenated precursor | Pd or Cu catalyzed C–N coupling | Selective, fewer steps | Catalyst cost and optimization needed |

化学反应分析

Types of Reactions

2-Amino-4,5-diethoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.

Reduction: The nitro group can be reduced back to an amino group using reducing agents.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: 2-Nitro-4,5-diethoxybenzoic acid.

Reduction: this compound.

Substitution: Various substituted benzoic acids depending on the substituent introduced.

科学研究应用

2-Amino-4,5-diethoxybenzoic acid is used in several scientific research applications:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.

Agrochemicals: Used in the synthesis of herbicides and pesticides.

Material Science: As a building block for the synthesis of polymers and other advanced materials.

作用机制

The mechanism of action of 2-Amino-4,5-diethoxybenzoic acid depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating biological pathways. The amino and ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

相似化合物的比较

Similar Compounds

2-Amino-4,5-dimethoxybenzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.

4,5-Diethoxyanthranilic acid: Another derivative with similar functional groups.

6-Aminoveratric acid: Contains amino and methoxy groups.

Uniqueness

2-Amino-4,5-diethoxybenzoic acid is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to its methoxy analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

生物活性

2-Amino-4,5-diethoxybenzoic acid (CAS No. 6705-03-9) is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C11H15NO4

- Molecular Weight : 225.25 g/mol

- Solubility : Very soluble in water (3.43 mg/ml) and organic solvents.

- Melting Point : Decomposes between 169-173 °C.

Antitumor Activity

Research indicates that derivatives of diethoxybenzoic acids, including this compound, exhibit significant antitumor activity. A study conducted on various substituted benzoic acids demonstrated their efficacy against human tumor xenografts in athymic nude mice. The compounds were evaluated for their ability to inhibit tumor growth over time, with results showing a marked decrease in tumor volume in treated groups compared to controls.

| Compound | Route | Average Tumor Volume (mm³) | Total Dose (mg/kg) |

|---|---|---|---|

| This compound | I.P. | 543 at Day 42 | 111 |

| Control (Vehicle) | I.P. | 966 at Day 42 | - |

The above data illustrates the compound's potential as a chemotherapeutic agent, particularly in the context of breast cancer models .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

- Antioxidant Properties : The compound may exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to its cytoprotective effects.

- Anti-inflammatory Effects : Some studies suggest that diethoxybenzoic acids can modulate inflammatory pathways, potentially reducing inflammation-related tumorigenesis.

Study on Antitumor Efficacy

A notable study evaluated the antitumor effects of this compound in a controlled setting with MDA-MB-435 human breast cancer xenografts. The results indicated that administration of the compound resulted in significant tumor regression compared to untreated controls. The study also monitored side effects and found them to be minimal at therapeutic doses .

Safety Profile

The safety profile of this compound was assessed through acute toxicity studies. The compound demonstrated a favorable safety margin with no significant adverse effects reported at doses effective for tumor suppression.

常见问题

Basic: What are the recommended methods for synthesizing 2-Amino-4,5-diethoxybenzoic acid, and how can reaction yields be optimized?

Synthesis typically involves amination and alkoxylation of a benzoic acid precursor. For example, halogenation of 4,5-diethoxybenzoic acid followed by nucleophilic substitution with ammonia/amines can introduce the amino group . Optimization strategies include:

- Temperature control : Maintain 60–80°C during amination to balance reactivity and side-product formation.

- Catalyst selection : Use Pd/C or Cu catalysts for efficient halogen displacement .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies in melting points (e.g., 185–190°C vs. 170°C in analogs ) often stem from polymorphism or impurities. Methodological approaches include:

- Cross-validation : Use differential scanning calorimetry (DSC) to confirm thermal behavior.

- Advanced spectroscopy : 2D NMR (HSQC, HMBC) clarifies structural ambiguities, while high-resolution mass spectrometry (HRMS) verifies molecular weight .

- Crystallography : Single-crystal X-ray diffraction (via SHELX ) provides definitive structural confirmation.

Advanced: What challenges arise in characterizing the electronic effects of ethoxy and amino substituents on the benzoic acid core?

The electron-donating ethoxy groups and electron-withdrawing amino group create competing resonance effects. Researchers must:

- Computational modeling : Perform DFT calculations (e.g., Gaussian) to map charge distribution and predict reactivity .

- Experimental probes : Use UV-Vis spectroscopy to study π→π* transitions altered by substituents. IR spectroscopy identifies hydrogen-bonding interactions (e.g., NH···O) .

- Comparative studies : Analyze analogs (e.g., methoxy vs. ethoxy derivatives ) to isolate substituent effects.

Advanced: How can this compound be utilized as a building block in drug discovery, and what are its limitations?

This compound serves as a scaffold for bioactive molecules , particularly in:

- Enzyme inhibition : The amino group can coordinate metal ions in enzyme active sites, while ethoxy groups enhance lipophilicity .

- SAR studies : Derivatives with halogen or fluoro substitutions (e.g., bromo analogs ) show improved binding affinity.

Limitations : - Solubility : Low aqueous solubility may hinder in vitro assays; consider PEGylation or salt formation.

- Metabolic stability : Ethoxy groups may undergo hepatic demethylation; evaluate via microsomal assays .

Advanced: What strategies are effective in analyzing and mitigating side reactions during functionalization of this compound?

Common side reactions include over-alkylation or oxidation of the amino group . Mitigation involves:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group during ethoxylation .

- Inert conditions : Conduct reactions under argon to prevent oxidation.

- Real-time monitoring : LC-MS tracks intermediate formation and identifies by-products .

Basic: What analytical techniques are critical for confirming the purity and identity of this compound?

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include δ 6.8–7.2 ppm (aromatic H) and δ 1.4 ppm (ethoxy CH3) .

- FT-IR : Peaks at 1680 cm⁻¹ (C=O) and 3350 cm⁻¹ (NH stretch) .

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced: How does the steric hindrance from ethoxy groups influence regioselectivity in further derivatization?

Ethoxy groups at positions 4 and 5 create steric barriers , directing electrophilic substitution to the less-hindered position 6. Strategies to exploit this:

- Directed ortho-metalation : Use lithium bases to deprotonate position 6 selectively .

- Cross-coupling : Suzuki-Miyaura reactions at position 2 (meta to ethoxy) require bulky palladium ligands (e.g., SPhos) .

Basic: What are the best practices for storing and handling this compound to ensure stability?

- Storage : Keep in amber vials at 2–8°C under inert gas (N2 or Ar) to prevent oxidation .

- Handling : Use gloveboxes for moisture-sensitive reactions.

- Stability tests : Monitor via TLC or HPLC every 6 months; degradation manifests as new peaks at Rf 0.3–0.4 .

Advanced: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Cellular assays : Test nitric oxide (NO) inhibition in mouse peritoneal macrophages (IC50 < 10 μM indicates potency ).

- Enzyme screens : Target tyrosinase or cyclooxygenase-2 (COX-2) due to structural similarity to known inhibitors .

- Cytotoxicity : Use MTT assays on HEK-293 cells to rule out nonspecific toxicity .

Advanced: How can computational tools predict the pharmacokinetic properties of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。